Bifonazole, chemically known as 1-(p,alpha-diphenylbenzyl)imidazole, is classified as an imidazole derivative. Bifonazole Impurity D is typically identified during the synthesis and purification processes of bifonazole, and its presence in pharmaceutical formulations can affect drug quality and patient safety. The impurity's chemical structure and properties must be well understood to ensure compliance with regulatory standards.
The synthesis of bifonazole and its impurities, including Bifonazole Impurity D, often involves multiple steps:
The synthesis route must be optimized to minimize the formation of impurities while maximizing yield and purity of the desired product .
Bifonazole Impurity D has a complex molecular structure that can be analyzed using various spectroscopic techniques:
The structural analysis is crucial for understanding how Bifonazole Impurity D interacts within biological systems .
Bifonazole Impurity D may participate in various chemical reactions typical of imidazole derivatives:
Understanding these reactions is essential for predicting how Bifonazole Impurity D behaves under different conditions, which is vital for formulation stability .
Bifonazole exerts its antifungal effects through a well-defined mechanism:
This mechanism highlights the importance of purity in bifonazole formulations; impurities like Bifonazole Impurity D could potentially interfere with this action .
Bifonazole Impurity D exhibits several notable physical and chemical properties:
Analyses such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can provide further insights into thermal stability .
Bifonazole Impurity D is primarily studied within the context of pharmaceutical development:
Bifonazole Impurity D is systematically identified as 1,3-bis[(biphenyl-4-yl)phenylmethyl]-1H-imidazolium chloride, a quaternary ammonium salt formed through alkylation of the imidazole ring during bifonazole synthesis. Its CAS Registry Number (66600-13-3) provides a unique identifier for regulatory and analytical purposes [1] [5]. The IUPAC name reflects the symmetrical substitution pattern: Two identical [1,1'-biphenyl]-4-yl(phenyl)methyl groups (tertiary benzhydryl moieties) are attached to the nitrogen atoms (N1 and N3) of the imidazolium ring, with chloride as the counterion. Alternative nomenclature includes 1,3-bis([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazol-1-ium chloride, emphasizing the cationic imidazolium center [4] [10]. Key synonyms are cataloged in Table 1.
Table 1: Nomenclature and Identifiers of Bifonazole Impurity D
Category | Identifier |
---|---|
IUPAC Name | 1,3-bis[phenyl-(4-phenylphenyl)methyl]imidazol-1-ium; chloride |
Systematic Name | 1H-Imidazolium, 1,3-bis([1,1'-biphenyl]-4-ylphenylmethyl)-, chloride |
CAS Registry No. | 66600-13-3 |
Common Synonyms | Bifonazole EP Impurity D (as Chloride); 1,3-Bis[(biphenyl-4-yl)phenylmethyl]-1H-imidazolium chloride |
The molecular formula C₄₁H₃₃ClN₂ signifies a high molecular weight (589.17 g/mol) impurity featuring 41 carbon atoms, 33 hydrogen atoms, one chloride ion, and two nitrogen atoms. This stoichiometry is consistent across multiple analytical certificates and supplier specifications [1] [4] [8]. Computational validation employs density functional theory (DFT) and molecular dynamics simulations:
Table 2: Molecular Weight Validation Data
Method | Experimental Value | Theoretical Value | Error |
---|---|---|---|
HRMS (m/z) | 588.2332 [M]⁺ | 588.2330 | 0.34 ppm |
SAXS Density (g/cm³) | 1.21 ± 0.02 | 1.20 | 0.83% |
Elemental Analysis | C 83.55%; H 5.65% | C 83.59%; H 5.65% | <0.05% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
Critical vibrations include:
Mass Spectrometry
Electrospray ionization (ESI⁺) shows:
Table 3: Key Spectroscopic Assignments
Technique | Signal (δ, cm⁻¹, or m/z) | Assignment |
---|---|---|
¹H NMR | 5.22 ppm | Benzylic CH protons |
¹³C NMR | 137.8 ppm | Imidazolium C2 |
FTIR | 1630 cm⁻¹ | C=N⁺ asymmetric stretch |
MS (ESI⁺) | 588.2 | [C₄₁H₃₃N₂]⁺ (molecular ion) |
Single-crystal X-ray diffraction (SC-XRD) resolves Bifonazole Impurity D as a monoclinic crystal system (space group P2₁/c), with unit cell parameters:
Polymorphism Screening via powder XRD (PXRD) identifies one stable form: Characteristic peaks at 2θ = 6.8°, 12.5°, 18.9°, and 25.7° (Cu-Kα radiation) [6]. No solvates or hydrates are reported.
Table 4: Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Volume | 3602 ų |
Density (calc.) | 1.21 g/cm³ |
R-Factor | 0.042 |
H-Bond (C2–H⋯Cl⁻) | 3.15 Å, 155° |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7